1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)-
Description
1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- (CAS: 52371-79-6) is a silicon-modified amine compound characterized by a propanamine backbone with a methylbis(2-methylpropyl)silyl group at the 3-position. The silyl group consists of a central silicon atom bonded to one methyl group and two 2-methylpropyl (isobutyl) groups, conferring significant steric bulk and hydrophobicity.
Properties
IUPAC Name |
3-[methyl-bis(2-methylpropyl)silyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NSi/c1-11(2)9-14(5,8-6-7-13)10-12(3)4/h11-12H,6-10,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRIRZONFYGXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C)(CCCN)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200389 | |
| Record name | 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52371-79-6 | |
| Record name | 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- typically involves the reaction of 1-propanamine with a silylating agent such as methylbis(2-methylpropyl)silane. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction may require catalysts such as platinum or palladium to proceed efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis, facilitating the formation of complex molecules. Its ability to undergo oxidation and reduction reactions allows for the generation of various derivatives.
- Precursor for Specialty Chemicals : It acts as a precursor in the synthesis of specialty chemicals, including polymers and coatings.
Biology
- Biochemical Assays : Investigated for its potential use in biochemical assays due to its ability to interact with biological molecules.
- Building Block for Active Compounds : The compound is explored as a building block for biologically active compounds, potentially leading to new therapeutic agents.
Medicine
- Drug Development : Research indicates potential applications in drug development, particularly in creating delivery systems that enhance bioavailability.
- Therapeutic Applications : There are ongoing studies into its therapeutic properties, focusing on pain management and other medical uses.
Industry
- Production of Specialty Materials : Utilized in the production of specialty chemicals and materials, including silanes used in coatings and adhesives.
- Enhanced Stability in Formulations : The silyl group contributes to improved stability and performance in various industrial formulations.
Case Studies
- Organic Synthesis : A study demonstrated the effectiveness of this compound as a reagent in synthesizing complex organic molecules through selective oxidation processes.
- Biological Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in pharmaceutical applications.
- Industrial Use : A case study highlighted its role in producing silane-based coatings that provide enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s amine group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Physicochemical Properties
Hydrophobicity and Solubility
- Target Compound (52371-79-6): The methylbis(isobutyl)silyl group imparts significant hydrophobicity. Comparable silyl amines, such as 3-(diethoxymethylsilyl)-1-propanamine (logP = 1.48), suggest that the target’s logP is likely higher (>2) due to the absence of polar ethoxy groups and the presence of branched alkyl chains .
- Its hydrochloride salt form further enhances water solubility compared to the free base .
- 25357-81-7: Tris(trimethylsiloxy) groups increase polarity, enabling compatibility with silicones and polar solvents, unlike the target’s alkyl-silyl structure .
Thermal and Volatility Trends
- Diisobutylamine (N,N-Bis(2-methylpropyl)amine): Exhibits a vapor pressure of 10 mmHg at 30°C, indicating moderate volatility . The target compound’s silyl group likely reduces volatility due to increased molecular weight and steric bulk.
- 3179-76-8: Boiling point (359.5 K at 1 kPa) reflects moderate volatility, which may be lower than the target compound due to the smaller silyl substituent .
Reactivity and Functional Group Behavior
- Silyl Group Stability: The methylbis(isobutyl)silyl group in 52371-79-6 is less prone to hydrolysis compared to siloxy-containing analogs (e.g., 25357-81-7), where siloxy bonds may degrade in aqueous environments .
- Amine Reactivity: The primary amine in 52371-79-6 is less sterically hindered than secondary amines (e.g., diisobutylamine), enabling nucleophilic reactions, though the silyl group may slow kinetics .
Biological Activity
Overview
1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- is a specialized organic compound characterized by a propanamine backbone and a unique silyl group. Its distinct chemical properties make it relevant in various fields, including chemistry, biology, and medicine. This article aims to explore its biological activity, synthesis methods, and applications based on diverse research findings.
- Molecular Formula : C₁₃H₃₁N
- Molecular Weight : 215.45 g/mol
- CAS Number : 52371-79-6
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and potential therapeutic applications.
The biological activity of 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- is primarily attributed to its ability to interact with biological molecules through its amine and silyl groups. The amine group can form hydrogen bonds, enhancing the compound's reactivity with enzymes and receptors involved in various biochemical pathways. This interaction can lead to modulation of cellular processes, including:
- Antimicrobial Effects : Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
- Anticancer Potential : Research indicates that the compound could inhibit cell proliferation in cancer cell lines by targeting specific enzymes involved in growth signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the efficacy of 1-Propanamine derivatives against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent .
- Anticancer Properties : In vitro assays demonstrated that the compound could reduce viability in certain cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways .
- Biochemical Assays : The compound has been utilized as a building block for synthesizing more complex biologically active molecules. Its unique silyl group enhances stability and solubility in biological assays .
Synthesis Methods
The synthesis of 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- typically involves:
- Reagents : The reaction generally employs 1-propanamine and a silylating agent such as methylbis(2-methylpropyl)silane.
- Conditions : Common solvents include tetrahydrofuran (THF) or toluene under controlled conditions with catalysts like platinum or palladium to optimize yield and purity.
Applications
1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)- has several applications across different fields:
- Chemistry : Used as a reagent in organic synthesis and as a precursor for developing complex molecules.
- Biology : Investigated for its potential role in biochemical assays and as a building block for other biologically active compounds.
- Medicine : Explored for therapeutic applications including drug development and delivery systems.
- Industry : Utilized in producing specialty chemicals and materials such as polymers and coatings .
Comparison with Similar Compounds
| Compound Name | Structure | Key Properties |
|---|---|---|
| 3-Aminopropyltris(trimethylsilyloxy)silane | Similar structure with different silyl groups | Enhanced reactivity |
| N,N-Bis(2-methylpropyl)amine | Lacks silyl group | Basic amine properties |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)-, and how do they influence experimental design?
- Methodological Answer : Key properties include low water solubility (slightly soluble, similar to diisobutylamine derivatives ) and a flash point of 29°C (indicating flammability risks ). These properties necessitate inert atmosphere handling (e.g., nitrogen gloveboxes) for air-sensitive reactions and solvent selection prioritizing polar aprotic media (e.g., THF, DMF). Vapor pressure (10 mm Hg at 30°C ) suggests volatility, requiring sealed systems for reflux or distillation.
Q. How can researchers confirm the structural identity of this compound after synthesis?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify the silyl-propaneamine backbone and methyl/isobutyl substituents. Compare spectral data to structurally related amines like triisobutylamine (C₁₂H₂₇N, MW 185.35 ). High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., calculated for C₁₃H₃₁NSi: ~229.2 g/mol, assuming similar substituents ).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Due to flammability (flash point <30°C ), store in explosion-proof refrigerators and avoid open flames. Use fume hoods for volatile steps. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Spill containment protocols should align with EPA guidelines for silylated amines .
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved in different solvent systems?
- Methodological Answer : Perform phase-solubility studies using UV-Vis spectroscopy or HPLC to quantify solubility in solvents like hexane, DCM, and methanol. For low-solubility cases (e.g., aqueous media ), employ co-solvents (e.g., ethanol-water mixtures) and measure partitioning coefficients (logP) via shake-flask methods. Compare results with computational predictions (e.g., COSMO-RS) to validate discrepancies .
Q. What strategies optimize the synthesis yield of 1-Propanamine, 3-(methylbis(2-methylpropyl)silyl)-, given steric hindrance from bulky substituents?
- Methodological Answer : Use Schlenk-line techniques to minimize moisture interference. Catalytic methods (e.g., Pd-mediated silylation ) or microwave-assisted synthesis may enhance reaction kinetics. Monitor intermediates via TLC or in-situ IR. For purification, employ fractional distillation under reduced pressure (aligning with vapor pressure data ).
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C). Analyze degradation products via LC-MS and quantify parent compound loss using calibration curves. For hydrolytic sensitivity (common in silyl amines ), stabilize formulations with antioxidants like BHT.
Q. What advanced spectroscopic techniques are suitable for probing interactions between this compound and biomolecules?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with proteins or DNA. For structural insights, employ X-ray crystallography (if crystals form) or NMR titration experiments (e.g., observing chemical shift perturbations in ¹H-NMR ).
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent, temperature) and analyze outcomes via GC-MS or MALDI-TOF. Compare results with literature on analogous trialkylamines (e.g., triisobutylamine ). Use DFT calculations to model transition states and identify steric/electronic barriers.
Application in Experimental Design
Q. What role could this compound play in designing organosilicon-based drug delivery systems?
- Methodological Answer : As a silylated amine, it may serve as a surface-functionalizing agent for silica nanoparticles. Test biocompatibility via MTT assays and assess drug-loading efficiency using fluorescent probes (e.g., fluorescein isothiocyanate). Compare release kinetics in PBS vs. simulated lysosomal fluid (pH 5.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
